N~2~-tert-Butyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N~2~-tert-Butyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-Butyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Introduction of Substituents: The tert-butyl and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-tert-Butyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various alkylated or functionalized triazines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action for N2-tert-Butyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~2~-tert-Butyl-N~4~-(methyl)-1,3,5-triazine-2,4-diamine
- N~2~-tert-Butyl-N~4~-(ethyl)-1,3,5-triazine-2,4-diamine
- N~2~-tert-Butyl-N~4~-(butyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N~2~-tert-Butyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both tert-butyl and propan-2-yl groups may confer distinct steric and electronic properties compared to similar compounds.
Properties
CAS No. |
143305-38-8 |
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Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-N-tert-butyl-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5/c1-7(2)13-8-11-6-12-9(14-8)15-10(3,4)5/h6-7H,1-5H3,(H2,11,12,13,14,15) |
InChI Key |
GJLKHINZRKBMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=N1)NC(C)(C)C |
Origin of Product |
United States |
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